molecular formula C8H8N2O4 B2576608 2-hydrazinylterephthalic Acid CAS No. 89977-10-6

2-hydrazinylterephthalic Acid

Cat. No.: B2576608
CAS No.: 89977-10-6
M. Wt: 196.162
InChI Key: NPDGXVBAYQWWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinylterephthalic Acid: is an organic compound with the molecular formula C8H8N2O4 It is a derivative of terephthalic acid, where one of the hydrogen atoms in the benzene ring is replaced by a hydrazinyl group (-NHNH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazinylterephthalic acid typically involves the reaction of terephthalic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or water. The general reaction scheme is as follows:

C8H6O4+NH2NH2C8H8N2O4+H2O\text{C}_8\text{H}_6\text{O}_4 + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_8\text{H}_8\text{N}_2\text{O}_4 + \text{H}_2\text{O} C8​H6​O4​+NH2​NH2​→C8​H8​N2​O4​+H2​O

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure complete conversion and high yield.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinylterephthalic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

    Reduction: The carboxylic acid groups can be reduced to form alcohols.

    Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Alcohol derivatives.

    Substitution: Substituted hydrazinylterephthalic acid derivatives.

Scientific Research Applications

2-Hydrazinylterephthalic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-hydrazinylterephthalic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The hydrazinyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of their function. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

    Terephthalic Acid: The parent compound, used primarily in the production of polyethylene terephthalate (PET) plastics.

    2-Aminoterephthalic Acid: Similar structure but with an amino group instead of a hydrazinyl group.

    2-Nitroterephthalic Acid: Contains a nitro group instead of a hydrazinyl group.

Uniqueness: 2-Hydrazinylterephthalic acid is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the synthesis of novel materials and biologically active molecules.

Properties

IUPAC Name

2-hydrazinylterephthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-10-6-3-4(7(11)12)1-2-5(6)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDGXVBAYQWWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.